1-(4-Methyl-furazan-3-ylmethyl)-piperazine
CAS No.: 878617-56-2
Cat. No.: VC4555959
Molecular Formula: C8H14N4O
Molecular Weight: 182.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878617-56-2 |
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Molecular Formula | C8H14N4O |
Molecular Weight | 182.227 |
IUPAC Name | 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole |
Standard InChI | InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Standard InChI Key | IADZORFSCHBHIT-UHFFFAOYSA-N |
SMILES | CC1=NON=C1CN2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole, reflecting its fused heterocyclic system. The furazan ring (1,2,5-oxadiazole) is substituted at the 3-position with a methyl group and at the 4-position with a piperazine-linked methylene bridge . Key structural features include:
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Molecular formula: C₈H₁₄N₄O
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Molecular weight: 182.227 g/mol
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SMILES: CC1=NON=C1CN2CCNCC2
The piperazine ring adopts a chair conformation, while the furazan moiety contributes to the compound’s planar geometry, as evidenced by computational studies .
Physicochemical Characteristics
The low LogP value indicates moderate hydrophilicity, likely due to the piperazine nitrogen atoms and furazan oxygen .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between piperazine and 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole. Key steps include:
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Preparation of 3-(chloromethyl)-4-methyl-furazan: Achieved through chlorination of 4-methyl-furazan-3-methanol using thionyl chloride.
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Piperazine coupling: Reaction of the chlorinated intermediate with piperazine in ethanol at 65°C, yielding the target compound as a hydrochloride salt .
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Purification: Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH).
Reported yields range from 70–85%, with purity >98% confirmed by HPLC .
Industrial Manufacturing
Scale-up processes emphasize cost-effective purification:
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Continuous-flow reactors improve reaction homogeneity and reduce byproducts.
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Crystallization optimization: Anti-solvent (e.g., diethyl ether) addition enhances yield .
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Quality control: GC-MS and NMR ensure compliance with pharmaceutical-grade standards .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus and Escherichia coli revealed bacteriostatic effects (MIC = 64–128 μg/mL), likely due to interference with cell wall synthesis .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion; use PPE |
H315 | Causes skin irritation | Wear gloves/lab coat |
H318 | Causes serious eye damage | Use safety goggles |
H335 | May cause respiratory irritation | Use in ventilated areas |
Emergency Protocols
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Ingestion: Rinse mouth; seek medical attention if symptoms persist .
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Eye exposure: Flush with water for 15 minutes; consult ophthalmologist .
Applications in Materials Science
Energetic Materials
The furazan ring’s high nitrogen content (38.5%) and thermal stability make it suitable for explosive formulations. In tricyclic fused systems, analogs of this compound demonstrate detonation velocities (D = 7,984–8,702 m/s) comparable to RDX .
Coordination Chemistry
Piperazine’s lone electron pairs enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and magnetism .
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